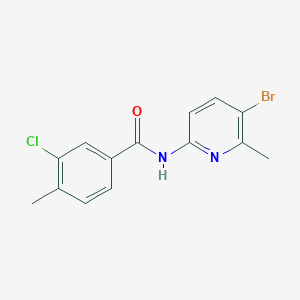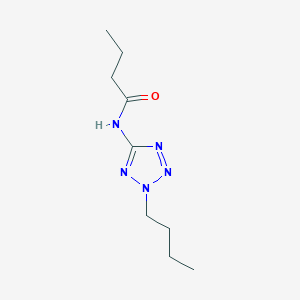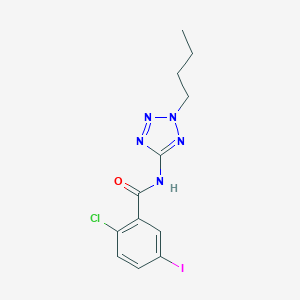
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has been used in scientific research to study various physiological and biochemical processes. This compound has shown potential as a therapeutic agent for the treatment of several diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide acts as a competitive inhibitor of BRD4, binding to the bromodomain of the protein and preventing it from interacting with acetylated histones. This inhibition leads to a decrease in chromatin remodeling and gene transcription, ultimately leading to cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of several other proteins and enzymes, including HDACs and kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, potentially making it useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide is its specificity for BRD4, which allows for more targeted inhibition of gene transcription. However, one limitation of this compound is its relatively low yield in synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound, as well as its potential therapeutic effects in the treatment of various diseases. Finally, the development of more specific and potent inhibitors of BRD4 may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-6-methyl-2-pyridineyl chloride. This intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form this compound. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been used in scientific research to study the role of several proteins and enzymes in various physiological and biochemical processes. For example, this compound has been shown to inhibit the activity of the protein BRD4, which is involved in chromatin remodeling and gene transcription. This inhibition has been found to have therapeutic potential in the treatment of cancer, as BRD4 is often overexpressed in cancer cells.
Eigenschaften
Molekularformel |
C14H12BrClN2O |
|---|---|
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(7-12(8)16)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
QLESZPQFMVNLSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
